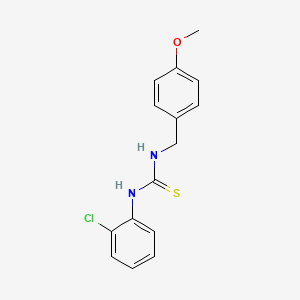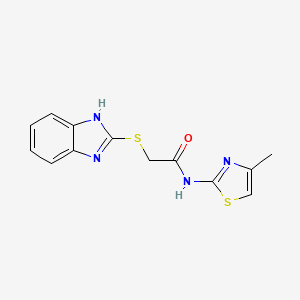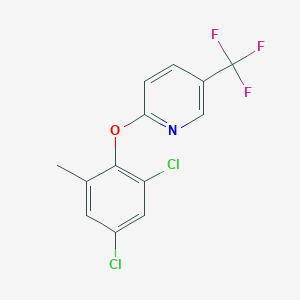![molecular formula C13H11Cl2NO2S B5741884 4-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5741884.png)
4-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]morpholine, also known as DCB-MOR, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. It is a small molecule that has shown promise in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
The mechanism of action of 4-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]morpholine is not fully understood, but it is believed to involve the inhibition of key signaling pathways that are involved in cell proliferation and survival. Specifically, 4-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]morpholine has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is known to play a critical role in the development and progression of cancer. In addition, 4-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]morpholine has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is a key regulator of inflammation.
Biochemical and physiological effects:
4-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]morpholine has been shown to have a number of biochemical and physiological effects. In cancer cells, 4-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]morpholine has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell proliferation and the induction of cell death. In addition, 4-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]morpholine has been shown to inhibit the migration and invasion of cancer cells, which is important for preventing the spread of cancer to other parts of the body. In neurodegenerative diseases, 4-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]morpholine has been shown to have neuroprotective effects, including the prevention of neuronal death and the reduction of inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]morpholine is its high potency and specificity. It has been shown to have potent activity against cancer cells and neurodegenerative diseases, while having minimal effects on healthy cells. In addition, 4-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]morpholine has a well-defined mechanism of action, which makes it a valuable tool for studying the signaling pathways involved in cancer and neurodegenerative diseases. However, one of the limitations of 4-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]morpholine is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of future directions for the study of 4-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]morpholine. One area of research is the development of new analogs of 4-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]morpholine that have improved solubility and pharmacokinetic properties. In addition, there is a need for further studies to elucidate the precise mechanism of action of 4-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]morpholine, and to identify the specific signaling pathways that are affected by the compound. Finally, there is a need for in vivo studies to determine the efficacy of 4-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]morpholine in animal models of cancer and neurodegenerative diseases, which will be important for the development of new therapeutic agents based on this compound.
Méthodes De Synthèse
The synthesis of 4-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]morpholine involves the reaction of 3,4-dichlorobenzo[b]thiophene-2-carbonyl chloride with morpholine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is subsequently treated with an acid to yield 4-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]morpholine. The yield of the reaction is typically high, and the purity of the resulting compound can be easily verified using standard analytical techniques.
Applications De Recherche Scientifique
4-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]morpholine has been extensively studied for its potential as a therapeutic agent. It has been shown to have potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, 4-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]morpholine has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(3,4-dichloro-1-benzothiophen-2-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2S/c14-8-2-1-3-9-10(8)11(15)12(19-9)13(17)16-4-6-18-7-5-16/h1-3H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCKNKJGLOJLHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dichloro-1-benzothiophen-2-yl)(morpholin-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-5-(methylthio)benzamide](/img/structure/B5741813.png)

![5-({4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)-5-oxopentanoic acid](/img/structure/B5741824.png)
![2-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5741843.png)

![N-(tert-butyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B5741852.png)
![4-methoxy-3-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5741854.png)
![4-chloro-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5741861.png)
![1-[(4-methoxy-1-naphthyl)methyl]piperidine](/img/structure/B5741869.png)

![1-(4-fluorophenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5741878.png)

